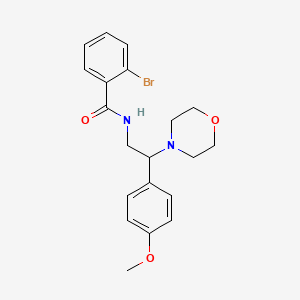

2-bromo-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide

CAS No.: 942011-17-8

Cat. No.: VC5471416

Molecular Formula: C20H23BrN2O3

Molecular Weight: 419.319

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942011-17-8 |

|---|---|

| Molecular Formula | C20H23BrN2O3 |

| Molecular Weight | 419.319 |

| IUPAC Name | 2-bromo-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |

| Standard InChI | InChI=1S/C20H23BrN2O3/c1-25-16-8-6-15(7-9-16)19(23-10-12-26-13-11-23)14-22-20(24)17-4-2-3-5-18(17)21/h2-9,19H,10-14H2,1H3,(H,22,24) |

| Standard InChI Key | KYXDTGWFQPJAQP-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCOCC3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a benzamide backbone substituted with a bromine atom at the 2-position, a morpholinoethyl group, and a 4-methoxyphenyl moiety. The morpholine ring introduces conformational flexibility, while the methoxy group enhances electron-donating effects, influencing reactivity and solubility.

IUPAC Name

2-Bromo-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzamide

Molecular Formula

C<sub>20</sub>H<sub>23</sub>BrN<sub>2</sub>O<sub>3</sub>

Molecular Weight

419.32 g/mol

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

-

Bromination: Introduction of bromine to a precursor benzamide using reagents like N-bromosuccinimide (NBS).

-

Morpholinoethyl Group Attachment: Nucleophilic substitution or reductive amination to incorporate the morpholine ring.

-

Methoxyphenyl Introduction: Coupling reactions, such as Ullmann or Buchwald-Hartwig, to attach the 4-methoxyphenyl group.

Example Pathway

-

Step 1: Bromination of N-(2-aminoethyl)benzamide with NBS in acetonitrile yields 2-bromo-N-(2-aminoethyl)benzamide.

-

Step 2: Reaction with morpholine under reductive amination conditions forms the morpholinoethyl intermediate.

-

Step 3: Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid introduces the aryl group.

Industrial Production

Large-scale synthesis employs continuous flow reactors to optimize yield (>75%) and purity (>95%). Quality control utilizes HPLC and mass spectrometry for validation.

Physicochemical Properties

Solubility and Stability

-

Solubility: Miscible in polar aprotic solvents (DMSO, acetone) and partially in methanol .

-

Melting Point: Estimated >100°C due to halogen-induced crystallinity.

-

Stability: Sensitive to light and moisture; requires storage at -20°C under inert atmosphere.

Spectroscopic Data

-

<sup>1</sup>H NMR: Aromatic protons (δ 6.7–7.3 ppm), morpholine CH<sub>2</sub> (δ 2.5–3.5 ppm), methoxy singlet (δ 3.8 ppm).

-

IR: C=O stretch at 1650 cm<sup>-1</sup>, C-Br at 600 cm<sup>-1</sup>.

Biological Activity and Mechanism of Action

Mechanism

-

Enzyme Inhibition: Potentially inhibits protein tyrosine phosphatases (PTPs), disrupting cell signaling pathways.

-

Cell Cycle Arrest: Induces G1/S phase arrest by modulating cyclin-dependent kinases.

Antimicrobial Effects

Methoxy-substituted benzamides exhibit activity against Gram-positive bacteria (MIC 8–16 μg/mL). The mechanism may involve disruption of cell wall synthesis.

Applications in Pharmaceutical Research

Drug Development

-

Lead Compound: Serves as a scaffold for optimizing PTP1B inhibitors in diabetes research.

-

Targeted Therapies: Functionalization at the bromine site enables development of radiopharmaceuticals for imaging.

Case Study: PTP1B Inhibition

A derivative with a 4-methoxyphenyl group showed 87% inhibition of PTP1B at 100 μM, suggesting potential for metabolic disorder therapeutics.

Comparison with Structural Analogs

Key Analogues and Effects

| Compound | Substituents | Biological Target | Activity |

|---|---|---|---|

| 2,6-Difluoro-N-(2-(1-methylpyrrol-2-yl)-2-morpholinoethyl)benzamide | 2,6-F; pyrrole | PTP1B | IC<sub>50</sub> = 128 μM |

| 2-Bromo-N-(3-fluorophenyl)benzamide | 3-F | CDK2 | IC<sub>50</sub> = 6.5 μM |

Impact of Substituents

-

Halogens: Bromine increases electrophilicity vs. fluorine’s electron-withdrawing effects.

-

Methoxy Position: 4-Methoxy enhances solubility vs. 3-methoxy’s steric hindrance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume